Valerophenone

Beschreibung

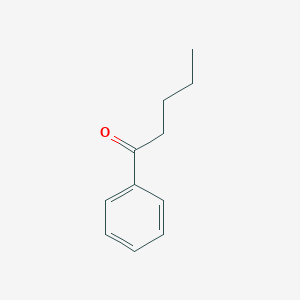

1-Phenyl-1-pentanone, also known as butyl phenyl ketone or pentanophenone, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 1-Phenyl-1-pentanone exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-phenyl-1-pentanone is primarily located in the membrane (predicted from logP). 1-Phenyl-1-pentanone can be converted into 5-methoxythis compound. 1-Phenyl-1-pentanone is a balsam and valerian tasting compound that can be found in green vegetables and wild celery. This makes 1-phenyl-1-pentanone a potential biomarker for the consumption of these food products.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGLSKVNOSHTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061406 | |

| Record name | 1-Pentanone, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1009-14-9 | |

| Record name | Valerophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanone, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F27Q043NT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-9.4 °C | |

| Record name | 1-Phenyl-1-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Valerophenone: A Comprehensive Technical Guide

CAS Number: 1009-14-9

This technical guide provides an in-depth overview of Valerophenone (1-phenyl-1-pentanone), a versatile aromatic ketone. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its photochemical behavior and biological activity.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a faint aromatic odor. It is an aromatic ketone consisting of a benzene ring substituted by a pentanoyl group.[1][2] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in various chemical syntheses.[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [5] |

| Appearance | Clear to pale yellow liquid | |

| Odor | Faint aromatic odor | |

| Melting Point | -9 °C (15.8 °F) | [5] |

| Boiling Point | 243–245 °C (469–473 °F) | |

| Density | 0.98–1.00 g/cm³ at 25 °C | |

| Flash Point | 108 °C (226 °F) (closed cup) | |

| Refractive Index | 1.514–1.518 at 20 °C | |

| Vapor Pressure | 0.03 mmHg at 25 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, acetone, ether) |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectral Data | Key Features | References |

| ¹H NMR | Data available in spectral databases. | [6] |

| ¹³C NMR | Data available in spectral databases. | [7] |

| IR Spectroscopy | Data available in spectral databases. | [6] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [6][8] |

Safety and Handling

This compound is considered an irritant and requires careful handling in a laboratory setting.[6] It is incompatible with strong oxidizing agents, acids, and bases.

| Safety Data | Information | References |

| Primary Hazards | Irritant | [6] |

| GHS Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) in some reports. | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. Keep containers tightly sealed. Recommended storage temperature: 15°C to 25°C. | |

| Incompatibilities | Strong oxidizing agents, acids, bases. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of benzene with valeryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9]

Materials:

-

Benzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent (optional)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry.

-

In a separate flask, prepare a mixture of anhydrous aluminum chloride in benzene (or dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add valeryl chloride to the cooled mixture from the dropping funnel with constant stirring. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) for about 30 minutes to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic layer.

-

Separate the organic layer and wash it sequentially with two portions of 10% sodium hydroxide solution, followed by water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (diethyl ether and any remaining benzene/DCM) using a rotary evaporator.

-

The crude this compound can then be purified by vacuum distillation.

Purification by Vacuum Distillation

Crude this compound obtained from synthesis can be purified by vacuum distillation to remove lower and higher boiling impurities.

Equipment:

-

Round-bottom flask

-

Short-path distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Heating mantle with a stirrer

-

Cold trap (recommended)

Procedure:

-

Transfer the crude this compound into a round-bottom flask, adding a magnetic stir bar for smooth boiling.

-

Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Connect the apparatus to a vacuum pump, with a cold trap in between to protect the pump.

-

Turn on the cooling water for the condenser and start the magnetic stirrer.

-

Gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 105-107 °C at 5 mmHg).[5]

-

Once the distillation is complete, cool the system down before slowly releasing the vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of this compound.

Typical GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

This compound and its potential impurities will be separated based on their boiling points and polarity, and the mass spectrometer will provide fragmentation patterns for identification.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis and purity determination of this compound.

Typical HPLC Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 1% chloroacetic acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 40:60 (aqueous:organic).[3]

-

Flow Rate: 1-2 mL/min.[3]

-

Column Temperature: 40 °C.[3]

-

Detection: UV detector at a wavelength of 254 nm.[3]

Photochemical Reactivity: The Norrish Type II Reaction

This compound is a classic example of a ketone that undergoes the Norrish Type II reaction upon exposure to UV light.[11] This intramolecular photochemical reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo cleavage to form acetophenone and propene, or cyclization to yield cyclobutanol derivatives.

Biological Activity: Inhibition of Carbonyl Reductase

This compound has been identified as an inhibitor of the enzyme carbonyl reductase.[4][5] Studies on pig heart cytosol have shown that this compound, along with other alkyl phenyl ketones, can inhibit the activity of this enzyme.[5][12] The mechanism of inhibition is proposed to be substrate inhibition, where the inhibitor molecule competes with the substrate for the active site of the enzyme.[5][12] The inhibitory potency of alkyl phenyl ketones was found to be related to their Vmax/Km values for their own reduction by the enzyme.[5][12] Among the tested compounds, hexanophenone showed the highest inhibitory potency, followed by this compound.[5][12]

Applications in Research and Industry

This compound's versatile chemical nature lends itself to a variety of applications:

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][12]

-

Photochemistry: Due to its well-defined photochemical behavior (Norrish Type II reaction), it is often used as a standard or actinometer in photochemical studies.[13]

-

Organic Synthesis: It is a key starting material and intermediate for creating more complex molecules through reactions like Grignard additions and reductions.[9]

-

Fragrance and Flavor Industry: Its aromatic properties make it a useful component in the formulation of fragrances and flavorings.[3]

-

Polymer Chemistry: It can act as a photoinitiator in UV-curable coatings and inks.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. GC-MS analysis of the designer drug α-pyrrolidinothis compound and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. Determination of ibuprofen and this compound using the USP method and a Thermo Scientific Syncronis C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norrish reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Valerophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of valerophenone, a key aromatic ketone intermediate, through the Friedel-Crafts acylation reaction. This document details the underlying chemical principles, offers step-by-step experimental protocols, presents comparative quantitative data, and includes requisite visualizations to elucidate the reaction pathways and experimental workflows.

Core Principles: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring. The synthesis of this compound from benzene and valeryl chloride is a classic example of this electrophilic aromatic substitution reaction.[1][2] The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[1][3]

The acylium ion, being resonance-stabilized, does not undergo rearrangement, which is a significant advantage over the related Friedel-Crafts alkylation.[4] The ketone product forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[5] Subsequent aqueous workup is required to decompose this complex and isolate the ketone.[3]

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts acylation proceeds through three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride, reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex.

-

Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring, yielding this compound. The Lewis acid catalyst is regenerated in this step, but it immediately complexes with the ketone product.

References

- 1. Room Temperature Zinc-Chloride-Catalyzed Cycloisomerization of Alk-3-yn-1-ones: Synthesis of Substituted Furans [organic-chemistry.org]

- 2. Acetophenone [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of Valerophenone

Valerophenone, also known as 1-phenyl-1-pentanone, is an aromatic ketone that serves as a valuable compound in various chemical studies.[1][2] Its utility in photochemical processes and as an enzyme inhibitor necessitates a thorough understanding of its structural and spectroscopic properties.[1][2] This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₁₁H₁₄O), both ¹H and ¹³C NMR spectra are crucial for its characterization.[3][4][5]

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | Multiplet | 2H | Protons ortho to the carbonyl group on the aromatic ring |

| 7.55 - 7.42 | Multiplet | 3H | Protons meta and para to the carbonyl group on the aromatic ring |

| 2.95 | Triplet | 2H | -CH₂- group adjacent to the carbonyl group |

| 1.74 - 1.64 | Multiplet | 2H | -CH₂- group |

| 1.44 - 1.34 | Multiplet | 2H | -CH₂- group |

| 0.94 | Triplet | 3H | Terminal -CH₃ group |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound identifies the different carbon atoms in the molecule.[3]

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | Carbonyl carbon (C=O) |

| 137.0 | Aromatic carbon attached to the carbonyl group |

| 132.8 | Aromatic CH carbons |

| 128.5 | Aromatic CH carbons |

| 127.9 | Aromatic CH carbons |

| 38.5 | -CH₂- group adjacent to the carbonyl group |

| 26.8 | -CH₂- group |

| 22.5 | -CH₂- group |

| 13.9 | Terminal -CH₃ group |

1.3. Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[4][5]

-

Instrumentation: The spectrum is recorded on an NMR spectrometer, for instance, a 90 MHz instrument.[4]

-

Data Acquisition: The instrument is set to acquire the ¹H and ¹³C NMR spectra. Standard parameters for pulse sequence, acquisition time, and relaxation delay are used.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][6]

2.1. IR Spectral Data

The key IR absorption peaks for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2958 - 2872 | Strong | Aliphatic C-H stretch |

| 1685 | Strong | C=O (carbonyl) stretch |

| 1597, 1581 | Medium | Aromatic C=C stretch |

| 1448 | Medium | Aromatic C=C stretch |

| 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

2.2. Experimental Protocol: IR Spectroscopy

A common method for preparing a liquid sample like this compound for IR analysis is the neat liquid film method.

-

Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]

-

Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is recorded first. Then, the spectrum of the sample is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.[3][9]

3.1. Mass Spectral Data

The mass spectrum of this compound is typically obtained using Electron Ionization (EI). The major fragments and their relative intensities are listed below.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 162 | 4.7 | Molecular ion [M]⁺ |

| 120 | 47.2 | [C₈H₈O]⁺ (Loss of C₃H₇) |

| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl cation) - Base Peak |

| 77 | 44.8 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 12.6 | [C₄H₃]⁺ |

3.2. Experimental Protocol: Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of this compound is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.[3]

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrometry Experimental Workflow

References

- 1. This compound, 1009-14-9 [thegoodscentscompany.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1009-14-9) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C11H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Pentanone, 1-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of butyl phenyl ketone, also known as valerophenone or 1-phenylpentan-1-one. This document is designed to be a vital resource for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of key chemical processes.

Physical Properties

Butyl phenyl ketone is a colorless to pale yellow liquid with a faint aromatic odor.[1] It is an aromatic ketone that is soluble in organic solvents but insoluble in water.[1][2] The key physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Table 1: Physical Properties of Butyl Phenyl Ketone

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| Appearance | Clear to pale yellow liquid | [1] |

| Odor | Faint aromatic odor | [1] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 243–245 °C (at 760 mmHg) | [1] |

| Density | 0.98–1.00 g/cm³ at 25°C | [1] |

| Refractive Index | 1.514–1.518 at 20°C | [1] |

| Flash Point | 108 °C (closed cup) | [1] |

| Vapor Pressure | 0.03 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and ether. | [1][2] |

Chemical Properties and Reactivity

Butyl phenyl ketone's chemical behavior is characterized by the reactivity of its carbonyl group and the aromatic ring. It participates in a variety of organic reactions, making it a versatile intermediate in chemical synthesis.

Synthesis: Friedel-Crafts Acylation

A common and efficient method for synthesizing butyl phenyl ketone is the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[5] The electrophilic acylium ion, generated from the reaction of valeryl chloride and the Lewis acid, attacks the benzene ring to form the ketone.

References

An In-Depth Technical Guide to the Solubility of Valerophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of valerophenone in various organic solvents. This compound (1-phenyl-1-pentanone) is an aromatic ketone utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances, and as a photoinitiator in polymer chemistry.[1] A thorough understanding of its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties of this compound

This compound is a clear to pale yellow liquid with a faint aromatic odor.[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Density | 0.975 - 1.00 g/cm³ at 20-25°C | [2][4] |

| Boiling Point | 243–245°C | [2] |

| Melting Point | -9°C | [2] |

| Flash Point | 108°C (closed cup) | [2] |

| Water Solubility | Insoluble | [4] |

Solubility of this compound in Organic Solvents

The following table summarizes the known qualitative solubility of this compound in several organic solvents. It is important to note that terms like "soluble," "sparingly soluble," and "slightly soluble" are qualitative and can vary depending on the specific experimental conditions.

| Solvent | Solvent Type | Qualitative Solubility | Reference(s) |

| Ethanol | Polar Protic (Alcohol) | Soluble | [3] |

| Acetone | Polar Aprotic (Ketone) | Soluble | [3] |

| Diethyl Ether | Polar Aprotic (Ether) | Soluble | [3] |

| Chloroform | Nonpolar | Sparingly Soluble | [4] |

| Ethyl Acetate | Polar Aprotic (Ester) | Slightly Soluble | [4] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in an organic solvent is a fundamental experimental procedure. Below are detailed methodologies for commonly employed techniques.

Gravimetric Method

This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent and weighing of the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature bath or incubator

-

Vials with airtight seals

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the solution to stand undisturbed at the same temperature until any undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the evaporating dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Spectroscopic Method

This method relies on creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Cuvettes

-

Analytical balance

-

Constant temperature bath or incubator

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

-

Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Synthesis of this compound via Friedel-Crafts Acylation

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with valeryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts Acylation Synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Caption: General Experimental Workflow for Solubility Determination.

Conclusion

This compound exhibits good solubility in a variety of common organic solvents, a property that is fundamental to its widespread use in chemical synthesis and other industrial applications. While quantitative solubility data remains sparse in the public domain, the qualitative information and standardized experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate. The provided diagrams of its synthesis and a typical solubility determination workflow further clarify the key processes associated with this compound. For precise quantitative applications, it is recommended that solubility be determined experimentally under the specific conditions of interest.

References

An In-depth Technical Guide to 1-Phenyl-1-pentanone: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-1-pentanone, also known as valerophenone. It delves into the historical context of its synthesis, rooted in the development of the Friedel-Crafts acylation, and presents detailed experimental protocols for its preparation. The document summarizes key physicochemical and spectroscopic data in structured tables for ease of reference. Furthermore, this guide explores the role of 1-phenyl-1-pentanone as a versatile precursor in organic synthesis, particularly in the context of drug discovery and development, and illustrates fundamental concepts through detailed diagrams of reaction mechanisms and experimental workflows.

Introduction

1-Phenyl-1-pentanone (this compound) is an aromatic ketone that has garnered interest in various chemical fields, from fragrance to medicinal chemistry. Structurally, it consists of a phenyl group attached to a five-carbon pentanoyl chain. While not a naturally abundant compound, it has been identified as a volatile component in some plants, such as celery (Apium graveolens)[1]. Its primary significance, however, lies in its utility as a synthetic intermediate. The straightforward synthesis of 1-phenyl-1-pentanone via Friedel-Crafts acylation makes it a readily accessible building block for the construction of more complex molecules with potential pharmacological activities. This guide aims to provide a detailed technical resource for professionals engaged in research and development that may involve this compound.

Discovery and History

The discovery of 1-phenyl-1-pentanone is not attributed to a single individual but is intrinsically linked to the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877. This revolutionary method for the alkylation and acylation of aromatic rings provided a general and efficient pathway for the synthesis of aromatic ketones. The synthesis of 1-phenyl-1-pentanone is a classic example of a Friedel-Crafts acylation, involving the reaction of benzene with valeryl chloride in the presence of a Lewis acid catalyst. While the exact date of its first synthesis is not well-documented, it is reasonable to assume it was prepared shortly after the discovery of the reaction as chemists began to explore its scope.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1-phenyl-1-pentanone is presented below for easy reference.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [2][3] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | -9 °C | [4] |

| Boiling Point | 245 °C at 760 mmHg | [1] |

| Density | 0.988 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

| CAS Number | 1009-14-9 | [3] |

Spectroscopic Data

| Spectrum Type | Key Peaks and Interpretation |

| ¹H NMR (Predicted) | δ ~ 7.95 (d, 2H, ortho-protons on phenyl ring), δ ~ 7.55 (t, 1H, para-proton on phenyl ring), δ ~ 7.45 (t, 2H, meta-protons on phenyl ring), δ ~ 2.95 (t, 2H, -CH₂- adjacent to C=O), δ ~ 1.70 (sextet, 2H, -CH₂-), δ ~ 1.40 (sextet, 2H, -CH₂-), δ ~ 0.95 (t, 3H, terminal -CH₃) |

| ¹³C NMR (Predicted) | δ ~ 200 (C=O), δ ~ 137 (quaternary C on phenyl ring), δ ~ 133 (para-C on phenyl ring), δ ~ 128.5 (ortho-C on phenyl ring), δ ~ 128 (meta-C on phenyl ring), δ ~ 38 (-CH₂- adjacent to C=O), δ ~ 26 (-CH₂-), δ ~ 22.5 (-CH₂-), δ ~ 14 (terminal -CH₃) |

| Infrared (IR) | ~3060 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1685 cm⁻¹ (strong, C=O stretch of aryl ketone), ~1595 and 1450 cm⁻¹ (aromatic C=C stretch) |

| Mass Spectrometry (MS) | m/z 162 (M⁺), 105 (base peak, [C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |

Experimental Protocols

The primary method for the synthesis of 1-phenyl-1-pentanone is the Friedel-Crafts acylation of benzene with valeryl chloride. Below is a detailed experimental protocol for this synthesis.

Synthesis of 1-Phenyl-1-pentanone via Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

Valeryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reactants: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by 100 mL of anhydrous dichloromethane. The mixture is stirred and cooled to 0 °C in an ice bath. Benzene (1.0 equivalent) is then added to the flask.

-

Acylation: Valeryl chloride (1.0 equivalent) is dissolved in 20 mL of anhydrous dichloromethane and added to the dropping funnel. The valeryl chloride solution is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours.

-

Work-up: The reaction mixture is carefully poured onto 100 g of crushed ice in a 500 mL beaker. 20 mL of concentrated hydrochloric acid is added to dissolve the aluminum salts. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Extraction and Washing: The aqueous layer is extracted twice with 30 mL portions of dichloromethane. The combined organic layers are washed sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 1-phenyl-1-pentanone as a colorless to pale yellow liquid. A typical yield for this reaction is in the range of 85-95%.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Role in Drug Development and Research

1-Phenyl-1-pentanone serves as a valuable starting material in medicinal chemistry for the synthesis of various derivatives with potential therapeutic applications. While the parent compound itself has limited reported biological activity, its chemical structure provides a scaffold that can be readily modified to generate a library of new chemical entities for pharmacological screening.

Precursor for Bioactive Molecules

One of the key transformations of 1-phenyl-1-pentanone is its α-bromination to yield 2-bromo-1-phenyl-1-pentanone. This α-haloketone is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce different functional groups at the α-position, leading to the synthesis of compounds such as α-amino ketones, which are important precursors for many pharmaceuticals.

Scaffold for Pharmacological Exploration

The phenyl ring and the carbonyl group of 1-phenyl-1-pentanone are amenable to a wide range of chemical modifications. For instance, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk of the molecule. The carbonyl group can be reduced to a hydroxyl group, converted to an imine, or used in condensation reactions to build more complex molecular architectures. Derivatives of structurally related compounds like chalcones and other aromatic ketones have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This suggests that derivatives of 1-phenyl-1-pentanone could also exhibit interesting pharmacological profiles.

Conclusion

1-Phenyl-1-pentanone is a synthetically accessible and versatile aromatic ketone with a rich history tied to the foundational principles of organic chemistry. This technical guide has provided a detailed overview of its discovery, synthesis, and physicochemical properties. The experimental protocols and diagrams presented herein offer a practical resource for researchers. While its direct biological applications are limited, its role as a precursor and a scaffold for the synthesis of potentially bioactive molecules underscores its continued importance in the field of drug development and chemical research. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Basic Reactivity of the Carbonyl Group in Valerophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerophenone, an aromatic ketone, serves as a significant model compound and synthetic intermediate in organic chemistry and drug development. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, the acidity of its α-hydrogens, and its susceptibility to reduction and oxidation. This technical guide provides a comprehensive overview of the fundamental reactivity of the carbonyl group in this compound, including nucleophilic addition reactions, enolate formation and subsequent reactions, and reduction of the carbonyl moiety. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate a deeper understanding and practical application of this compound chemistry in a research and development setting.

Introduction

This compound (1-phenyl-1-pentanone) is an organic compound with the chemical formula C₁₁H₁₄O.[1] Its structure consists of a phenyl group and a butyl chain attached to a carbonyl group.[1] This structural arrangement imparts a range of chemical properties that are of significant interest in organic synthesis and medicinal chemistry. The carbonyl group, being the central functional group, is the primary site of chemical reactivity. Understanding the nuances of its reactivity is crucial for the design of novel synthetic routes and the development of new chemical entities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molar Mass | 162.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -9 °C | [2] |

| Boiling Point | 244-245 °C | [2] |

| Density | 0.975 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.5143 | |

| IR (C=O stretch) | ~1685 cm⁻¹ | [3] |

| ¹H NMR (CDCl₃) | δ ~7.9 (m, 2H), ~7.5 (m, 3H), ~2.9 (t, 2H), ~1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) | |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~137 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~38 (CH₂), ~27 (CH₂), ~22 (CH₂), ~14 (CH₃) |

Core Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in this compound is multifaceted and can be categorized into three primary areas:

-

Nucleophilic Addition to the Carbonyl Carbon: The polarized nature of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[4]

-

Acidity of α-Hydrogens and Enolate Formation: The hydrogens on the carbon atom adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a resonance-stabilized enolate anion.

-

Reduction and Oxidation of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol or oxidized under specific conditions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds.[4] The addition of a nucleophile to the electrophilic carbonyl carbon of this compound proceeds via a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Caption: Nucleophilic addition to this compound.

The reaction of this compound with a Grignard reagent (R-MgX) is a classic example of nucleophilic addition, leading to the formation of a tertiary alcohol. The kinetics of Grignard reactions with ketones can be complex, often involving pre-equilibrium complex formation between the ketone and the Grignard reagent.[5][6] The rate of reaction is influenced by the concentration of both reactants.[5]

Experimental Protocol: Synthesis of 1-Phenyl-1-pentanol using Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Ice bath

Procedure:

-

Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

-

To the flask, add a solution of this compound (10 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the flask in an ice bath.

-

Slowly add methylmagnesium bromide (12 mmol, 1.2 equivalents) from the dropping funnel to the stirred solution of this compound over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenyl-1-hexanol.

Expected Product Spectroscopic Data (1-Phenyl-1-pentanol): [8]

| Data Type | Expected Values |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), 4.5-4.6 (t, 1H, CH-OH), 1.6-1.8 (m, 2H, CH₂), 1.2-1.4 (m, 4H, CH₂), 0.8-0.9 (t, 3H, CH₃) |

| IR (film) | ~3400 cm⁻¹ (O-H stretch, broad), ~3030 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Aliphatic C-H stretch) |

Acidity of α-Hydrogens and Enolate Chemistry

The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. The pKa of α-hydrogens in typical ketones ranges from 19-21 in DMSO.

Caption: Resonance stabilization of the this compound enolate.

The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule, such as an aldehyde, in an aldol condensation reaction.[9] This reaction is a powerful tool for C-C bond formation.

Experimental Protocol: Aldol Condensation of this compound with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol (95%)

-

Stir bar and flask

-

Ice bath

-

In a 100 mL flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 95% ethanol (20 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (20 mmol) in water (5 mL) and cool it in an ice bath.

-

Slowly add the cold sodium hydroxide solution to the stirred solution of the carbonyl compounds.

-

Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC.[7]

-

After the reaction is complete, cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

Expected Product Spectroscopic Data (Chalcone derivative):

-

¹H NMR: Signals for the aromatic protons, a characteristic pair of doublets for the vinyl protons of the α,β-unsaturated system, and signals for the butyl chain.

-

¹³C NMR: A signal for the carbonyl carbon (shifted upfield compared to this compound due to conjugation), signals for the aromatic and vinyl carbons, and signals for the butyl chain carbons.[13]

-

IR: A C=O stretching frequency lower than that of this compound (around 1660 cm⁻¹) due to conjugation with the double bond and the phenyl ring.

Reduction of the Carbonyl Group

This compound can be reduced to the corresponding secondary alcohol, 1-phenyl-1-pentanol, using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation. The kinetics of borohydride reduction of substituted acetophenones have been studied, indicating that the reaction rate is influenced by substituents on the aromatic ring.[14][15]

Caption: Experimental workflow for the reduction of this compound.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Erlenmeyer flask, magnetic stirrer

-

Ice bath

-

In a 250 mL Erlenmeyer flask, dissolve this compound (10 mmol) in methanol (50 mL).

-

Cool the solution in an ice bath.

-

In small portions, carefully add sodium borohydride (5 mmol) to the stirred solution over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Cool the flask in an ice bath and slowly add 1 M HCl (30 mL) to quench the excess NaBH₄ and decompose the borate ester complex.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-pentanol.

-

If necessary, purify the product by column chromatography.

Quantitative Data for Product (1-Phenyl-1-pentanol): [8][20]

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molar Mass | 164.24 g/mol |

| Appearance | Colorless liquid |

Conclusion

The carbonyl group in this compound governs its diverse reactivity, making it a valuable substrate in organic synthesis. Its susceptibility to nucleophilic attack allows for the construction of more complex molecular architectures through reactions like the Grignard synthesis. The acidity of its α-hydrogens enables the formation of enolates, which are key intermediates in carbon-carbon bond-forming reactions such as the aldol condensation. Furthermore, the selective reduction of the carbonyl group provides access to the corresponding secondary alcohol, a versatile synthetic precursor. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in research and drug development endeavors. While specific kinetic and pKa data for this compound remain areas for further investigation, the principles and procedures outlined here provide a robust framework for its practical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1009-14-9 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. datapdf.com [datapdf.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. How To [chem.rochester.edu]

- 8. Fenipentol(583-03-9) 1H NMR [m.chemicalbook.com]

- 9. amherst.edu [amherst.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 13. rsc.org [rsc.org]

- 14. Kinetics of reduction of acetophenones by alkali-metal alkoxides, and the mechanism of reduction of ketones by borohydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Kinetics of Sodium Borohydride Reduction of Substitued 4-Methylthioacetophenones : Evidence for Steric Enhancement of Resonance [zenodo.org]

- 16. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 17. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Fenipentol [webbook.nist.gov]

Aromatic Substitution Reactions on Valerophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aromatic substitution reactions involving valerophenone. It details the underlying principles governing the reactivity of the this compound ring, explores various electrophilic aromatic substitution reactions, and discusses the more common synthetic strategies to access substituted this compound derivatives. Furthermore, this guide delves into the biological significance of this compound as an inhibitor of carbonyl reductase, providing context for its relevance in drug development.

Introduction to this compound and its Reactivity

This compound, also known as 1-phenyl-1-pentanone, is an aromatic ketone with a pentanoyl group attached to a benzene ring. The chemical structure of this compound dictates its reactivity in aromatic substitution reactions. The carbonyl group of the pentanoyl substituent is a strong electron-withdrawing group. This has two major consequences for electrophilic aromatic substitution (EAS) on the benzene ring:

-

Deactivation of the Ring: The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

-

Meta-Directing Effect: The electron-withdrawing nature of the pentanoyl group destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate formed during meta attack. Consequently, electrophilic substitution occurs preferentially at the meta position.

Electrophilic Aromatic Substitution (EAS) on this compound

Due to the deactivating nature of the pentanoyl group, electrophilic aromatic substitution reactions on this compound generally require harsher conditions (e.g., higher temperatures, stronger catalysts) than those used for activated or simple aromatic rings.

Nitration

Nitration of this compound is expected to yield primarily 3-nitrothis compound. The reaction typically requires a strong nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid.

Representative Experimental Protocol for Nitration:

A mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio by volume) is prepared and cooled in an ice bath. This compound is then added dropwise to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below 10-15 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by pouring it over crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and purified by recrystallization or chromatography.

| Reaction | Reagents | Typical Conditions | Major Product | Expected Yield Range |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 °C to room temperature, 1-4 hours | 3-Nitrothis compound | Moderate |

| Halogenation (Bromo) | Br₂, FeBr₃ or AlCl₃ (excess) | Room temperature to 50 °C, 2-6 hours | 3-Bromothis compound | Moderate to Good |

| Halogenation (Chloro) | Cl₂, FeCl₃ or AlCl₃ (excess) | 0 °C to room temperature, 2-6 hours | 3-Chlorothis compound | Moderate to Good |

| Sulfonation | Fuming H₂SO₄ (oleum) | Room temperature to 100 °C, several hours | 3-Valerophenone sulfonic acid | Moderate |

Note: The yields for these reactions on this compound are expected to be moderate due to the deactivating nature of the acyl group. The provided data is representative and specific yields will depend on the exact reaction conditions and optimization.

Halogenation

Halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, FeCl₃, or excess AlCl₃) is expected to produce the meta-substituted product. The use of excess Lewis acid is often necessary to drive the reaction, as the catalyst can complex with the carbonyl group of this compound, further deactivating the ring.

Representative Experimental Protocol for Bromination:

To a solution of this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), anhydrous iron(III) bromide is added. Bromine is then added dropwise with stirring, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC). The reaction is then quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or distillation.

Sulfonation

Sulfonation of this compound requires strong sulfonating agents, such as fuming sulfuric acid (oleum), and often elevated temperatures to proceed at a reasonable rate. The product is the corresponding 3-valerophenone sulfonic acid.

Representative Experimental Protocol for Sulfonation:

This compound is added slowly to fuming sulfuric acid with stirring, while maintaining the temperature in a controlled range. The mixture is then heated for several hours to drive the reaction to completion. After cooling, the reaction mixture is carefully poured onto ice to precipitate the sulfonic acid, which can then be isolated by filtration.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings like this compound. The Lewis acid catalyst required for these reactions complexes with the carbonyl group of the pentanoyl substituent, leading to further deactivation of the ring and preventing the electrophilic substitution from occurring.

Synthesis of Substituted Valerophenones via Friedel-Crafts Acylation

A more common and versatile method to obtain substituted valerophenones is to perform a Friedel-Crafts acylation on a pre-substituted benzene derivative. The directing effects of the substituent on the starting benzene will determine the position of acylation.

Caption: Synthesis of substituted valerophenones.

Reactions at the α-Position of the Carbonyl Group

While the focus of this guide is on aromatic substitution, it is important to note that the aliphatic side chain of this compound also undergoes reactions, most notably halogenation at the α-position to the carbonyl group.

α-Bromination

This compound can be selectively brominated at the α-position under acidic conditions. This reaction proceeds through an enol or enolate intermediate.

Experimental Protocol for the Synthesis of α-Bromo-p-methylthis compound:

To a solution of p-methylthis compound (23.1 g) in 50 mL of benzene, pyrrolidine is added at 0 °C. The mixture is boiled for 20 minutes, then cooled, washed twice with water, dried, and acidified with approximately 50 mL of 2-N hydrochloric acid. After evaporation, the product is recrystallized from methanol-acetone-ether to yield α-pyrrolidino-p-methylthis compound hydrochloride (22.6 g, 88.5% yield) with a melting point of 178 °C.[1] This protocol describes a subsequent reaction, but implies the initial bromination of p-methylthis compound.

Biological Significance: Inhibition of Carbonyl Reductase

This compound and its derivatives are of interest to drug development professionals due to their ability to inhibit carbonyl reductase enzymes. Carbonyl reductases are a family of NADPH-dependent enzymes that catalyze the reduction of a wide range of endogenous and xenobiotic carbonyl compounds, including drugs and their metabolites.

Inhibition of carbonyl reductase can have significant pharmacological consequences. For example, the anticancer drug doxorubicin is metabolized by carbonyl reductase to a less active and more cardiotoxic alcohol metabolite. Inhibiting this enzyme can therefore enhance the therapeutic efficacy of doxorubicin and reduce its side effects.

| Compound | Inhibitory Potency (Relative to Hexanophenone) |

| Hexanophenone | 1.00 |

| This compound | > Heptanophenone |

| Heptanophenone | > Butyrophenone |

| Butyrophenone | > Propiophenone |

| Propiophenone | > Acetophenone |

| Acetophenone | ≈ Nonanophenone |

Data adapted from Imamura Y, et al. (2007). The study found hexanophenone to be the most potent inhibitor, followed by this compound.[2]

Caption: Inhibition of Carbonyl Reductase by this compound.

Detailed Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Benzene (anhydrous)

-

Valeryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1N)

-

Ice

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

In a 2L three-necked flask, add 156g of benzene, 900mL of dichloromethane, and 146.5g of anhydrous aluminum chloride.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add 120.5g of valeryl chloride dropwise while maintaining the internal temperature at 0-10°C.

-

After the addition is complete, raise the temperature to 40°C and stir the reaction for 2 hours.

-

Cool the reaction mixture in an ice bath and slowly add 500mL of 1N hydrochloric acid solution dropwise.

-

Perform a liquid-liquid separation and extract the aqueous phase with 400mL of dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure to obtain this compound.

-

Yield: 142g (87%)

-

Synthesis of α-Bromo-p-methoxy-valerophenone

Materials:

-

p-Methoxy-valerophenone

-

Benzene

-

Pyrrolidine

-

Hydrochloric acid

-

Methanol, Acetone, Ether for recrystallization

Procedure:

-

Dissolve 50 g of p-methoxy-valerophenone (obtained by bromination of p-methoxy-valerophenone) in 75 ml of benzene.

-

Add 50 ml of pyrrolidine at 0 °C.

-

Allow the mixture to stand for 12 hours at room temperature and then boil for 1 hour under reflux.

-

After cooling, wash the mixture with water, dry it, and acidify with hydrochloric acid.

-

Evaporate the solvent to dryness and recrystallize the crude product from methanol-acetone-ether.

-

Product: α-Pyrrolidino-p-methoxy-valerophenone hydrochloride (38.5 g, 70% yield)

-

Melting Point: 177 °C[1]

-

Note: This protocol describes the synthesis of a derivative from the α-bromo precursor. The initial bromination of p-methoxy-valerophenone would be a preceding step.

Conclusion

This technical guide has outlined the key principles and practical considerations for aromatic substitution reactions on this compound. The strong deactivating and meta-directing influence of the pentanoyl group makes direct electrophilic substitution on the this compound ring challenging, often requiring harsh reaction conditions. A more synthetically viable approach for producing substituted valerophenones is through the Friedel-Crafts acylation of appropriately substituted benzene precursors. Beyond its synthetic chemistry, this compound's role as a carbonyl reductase inhibitor highlights its importance in the field of drug development, offering a potential strategy to modulate the metabolism and efficacy of therapeutic agents. The provided protocols and diagrams serve as a valuable resource for researchers and scientists working with this versatile aromatic ketone.

References

Methodological & Application

Application Notes: Valerophenone as a Photosensitizer in Photochemical Reactions

APN-VP-001

Introduction

Valerophenone (1-phenylpentan-1-one) is an aromatic ketone widely utilized in photochemistry as a photosensitizer and a model compound for studying fundamental photochemical processes.[1][2] Its well-defined photophysical properties, including a high intersystem crossing quantum yield, make it an effective agent for initiating reactions through both energy transfer and hydrogen abstraction mechanisms. These notes provide researchers, scientists, and drug development professionals with a detailed overview of this compound's mechanisms, key applications, and experimental protocols.

Mechanism of Action: Photophysical and Photochemical Pathways

Upon absorption of ultraviolet (UV) light, typically in the 290-330 nm range, a this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3][4] Due to efficient spin-orbit coupling, this short-lived singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[5][6] This triplet state is the primary photoactive species and can initiate chemical reactions through two main pathways, known as Type I and Type II photosensitization.

Caption: Figure 1. Jablonski diagram for this compound.

-

Type I Pathway (Radical Formation): The triplet state this compound can abstract a hydrogen atom directly from a suitable donor molecule (a substrate or co-initiator, RH), generating a ketyl radical and a substrate radical (R•).[7] These radicals can then initiate subsequent reactions, such as polymerization.

-

Type II Pathway (Energy Transfer): The triplet sensitizer can transfer its energy to another molecule. A common example is the transfer of energy to ground-state molecular oxygen (³O₂), which is a triplet, to produce highly reactive singlet oxygen (¹O₂).[5][6]

-

Intramolecular Reaction (Norrish Type II): this compound is particularly known for its efficient intramolecular Type II reaction. The excited carbonyl group abstracts a hydrogen atom from the γ-carbon of its own alkyl chain, forming a 1,4-biradical intermediate.[2][8] This biradical can then either cleave (fragmentation) to form acetophenone and propene or cyclize to form cyclobutanol derivatives.[3][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. Photoreaction of this compound in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photosensitizer - Wikipedia [en.wikipedia.org]

- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Norrish Type II Reaction of Valerophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Norrish Type II reaction mechanism of valerophenone, a classic photochemical transformation. It includes comprehensive experimental protocols for conducting the photoreaction, quantifying the products, and determining the quantum yield. Quantitative data on reaction parameters are presented in a structured format for easy reference. Furthermore, visual diagrams generated using the DOT language are provided to illustrate the reaction mechanism and experimental workflow, aiding in the conceptual understanding and practical implementation of this important photochemical reaction.

Introduction

The Norrish Type II reaction is an intramolecular photochemical process that occurs in aldehydes and ketones possessing an abstractable γ-hydrogen atom. Upon absorption of light, the carbonyl group is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited carbonyl oxygen then abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. This biradical can subsequently undergo two competing pathways: cleavage (fragmentation) to form an enol and an alkene, or cyclization to yield a cyclobutanol derivative.